2-benzoyl-4-methoxyphenol chemical properties
2-benzoyl-4-methoxyphenol chemical properties
An In-Depth Technical Guide to the Chemical Properties of 2-Benzoyl-4-methoxyphenol
Introduction
2-Benzoyl-4-methoxyphenol is a poly-functionalized aromatic ketone that holds significant interest for researchers in synthetic chemistry, materials science, and drug discovery. As a member of the hydroxybenzophenone family, its structure incorporates a phenolic hydroxyl group, a methoxy ether linkage, and a diaryl ketone moiety. This unique combination of functional groups imparts a range of chemical properties that make it a valuable intermediate and a target for further investigation. This guide provides a comprehensive overview of its chemical identity, physicochemical and spectroscopic properties, reactivity, synthesis, and safety considerations, tailored for professionals in research and development.
Chemical Identity and Structure
Correctly identifying a chemical substance is the foundation of all scientific investigation. 2-Benzoyl-4-methoxyphenol is systematically identified by the following descriptors:
| Identifier | Value | Reference |
| CAS Number | 14770-96-8 | [1] |
| Molecular Formula | C₁₄H₁₂O₃ | [1] |
| Molecular Weight | 228.24 g/mol | Biosynth |
| SMILES | COC1=CC(=C(C=C1)O)C(=O)C2=CC=CC=C2 | Biosynth |
| IUPAC Name | (2-Hydroxy-5-methoxyphenyl)(phenyl)methanone |
The structural arrangement of these atoms is crucial to its chemical behavior. The molecule consists of a phenyl ring and a 4-methoxyphenol ring linked by a carbonyl group. The hydroxyl and benzoyl groups on the methoxyphenol ring are ortho to each other, which allows for potential intramolecular hydrogen bonding.
Caption: 2D structure of 2-benzoyl-4-methoxyphenol.
Physicochemical Properties
The physical properties of a compound dictate its handling, formulation, and application. While some specific data for 2-benzoyl-4-methoxyphenol is not widely published, we can infer many of its properties from closely related analogues and its structural features.
| Property | Value/Description | Context/Rationale |
| Appearance | Expected to be a crystalline solid. | Hydroxybenzophenones are typically crystalline solids at room temperature.[2] |
| Melting Point | Data not available. | The closely related isomer, 2-hydroxy-4-methoxybenzophenone (Oxybenzone, CAS 131-57-7), has a melting point of 65.5 °C.[2] Isomeric differences, such as the position of the methoxy group, will influence crystal packing and thus the melting point. |
| Boiling Point | High; likely decomposes before boiling at atmospheric pressure. | Aromatic ketones with multiple functional groups have high boiling points. For example, the related 4-methoxyphenol boils at 243 °C.[3] |
| Solubility | Described as having hydrophobic properties. Expected to be soluble in common organic solvents like acetone, ethanol, and ethyl acetate, with limited solubility in water. | The benzoyl and phenyl groups contribute to its nonpolar character. The parent compound, 4-methoxyphenol, is soluble in benzene, acetone, and alcohol but has limited water solubility.[3][4] |
| pKa | Estimated to be around 9-10. | The pKa of phenol is ~9.98. The electron-withdrawing benzoyl group is expected to increase acidity (lower pKa), while the electron-donating methoxy group in the para position to the hydroxyl would decrease acidity. The ortho-benzoyl group can also form an intramolecular hydrogen bond, which can affect the ease of proton removal. |
Spectroscopic Profile
Spectroscopic analysis is essential for structural elucidation and purity assessment. Below are the predicted spectroscopic characteristics for 2-benzoyl-4-methoxyphenol, based on its functional groups and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~11-12 | Singlet (broad) | 1H | Ar-OH | The phenolic proton is deshielded due to intramolecular hydrogen bonding with the adjacent carbonyl oxygen. |
| 7.2-7.8 | Multiplet | 5H | Benzoyl Ar-H | Protons on the unsubstituted phenyl ring. |
| 6.4-7.0 | Multiplet | 3H | Methoxyphenol Ar-H | Protons on the substituted ring, appearing in the more shielded region due to the electron-donating effects of the -OH and -OCH₃ groups. |
| ~3.8 | Singlet | 3H | -OCH₃ | Typical chemical shift for a methoxy group attached to an aromatic ring. |
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~195-200 | C =O | Characteristic shift for a diaryl ketone carbonyl carbon. |
| ~160-165 | Ar-C -OH | Aromatic carbon attached to the hydroxyl group, highly deshielded. |
| ~155-160 | Ar-C -OCH₃ | Aromatic carbon attached to the methoxy group. |
| 110-140 | Ar-C | Remaining aromatic carbons. |
| ~55-56 | -OC H₃ | Typical chemical shift for a methoxy carbon. |
Rationale is based on standard chemical shift values and data from substituted phenols and benzophenones.[2][5]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
|---|---|---|---|
| 3200-3500 | Broad | O-H stretch | Phenolic -OH |
| 3000-3100 | Medium | C-H stretch | Aromatic C-H |
| 2850-2960 | Medium | C-H stretch | Methyl C-H (-OCH₃) |
| ~1630-1650 | Strong | C=O stretch | Diaryl Ketone |
| 1450-1600 | Medium-Strong | C=C stretch | Aromatic Ring |
| 1200-1300 | Strong | C-O stretch | Aryl Ether |
| 1100-1200 | Strong | C-O stretch | Phenol |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly conjugated systems.
For 2-benzoyl-4-methoxyphenol, two main chromophores are present: the methoxyphenol ring and the benzophenone system. The extended conjugation between the phenyl ring, the carbonyl group, and the second aromatic ring is expected to result in strong UV absorption.
-
λ_max ~280-290 nm : Attributable to the π → π* transitions of the substituted benzene ring. 4-methoxyphenol itself shows an absorption maximum at 282 nm.
-
λ_max ~320-340 nm : A lower energy n → π* transition associated with the carbonyl group, characteristic of benzophenones.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.
Predicted Mass Spectrometry Fragmentation
| m/z | Ion | Rationale |
|---|---|---|
| 228 | [M]⁺ | Molecular ion peak. |
| 151 | [M - C₆H₅]⁺ | Loss of the unsubstituted phenyl ring (benzoyl fragment). |
| 123 | [M - C₆H₅CO]⁺ | Loss of the benzoyl group, leaving the methoxyphenol radical cation. |
| 105 | [C₆H₅CO]⁺ | Benzoyl cation, a common fragment in benzophenones. |
| 77 | [C₆H₅]⁺ | Phenyl cation, from cleavage of the benzoyl group. |
Synthesis and Purification
The synthesis of hydroxyaryl ketones like 2-benzoyl-4-methoxyphenol is often achieved via the Fries rearrangement , an important name reaction in organic chemistry.[1] This reaction involves the Lewis acid-catalyzed rearrangement of a phenolic ester to an ortho- or para-hydroxyaryl ketone.
The synthesis would proceed in two main stages:
-
Esterification : Reaction of 4-methoxyphenol with benzoyl chloride to form 4-methoxyphenyl benzoate.
-
Fries Rearrangement : Intramolecular rearrangement of the ester to yield the target product. Low temperatures generally favor the para-product, while higher temperatures favor the ortho-product, which is the desired isomer in this case.[1]
Caption: Synthetic workflow for 2-benzoyl-4-methoxyphenol.
Experimental Protocol: Fries Rearrangement
Causality: This protocol is designed to favor the formation of the ortho-isomer by using elevated temperatures. The use of a strong Lewis acid like AlCl₃ is crucial for catalyzing the acyl group migration.
-
Ester Formation : In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 4-methoxyphenol (1 eq.) in a dry, non-polar solvent like dichloromethane (DCM). Add a base such as pyridine (1.1 eq.).
-
Cool the mixture to 0 °C in an ice bath. Add benzoyl chloride (1.05 eq.) dropwise via a syringe. Rationale: The base neutralizes the HCl byproduct, and the dropwise addition at low temperature controls the exothermic reaction.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Work up the reaction by washing with dilute HCl, followed by saturated NaHCO₃ solution, and finally brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 4-methoxyphenyl benzoate.
-
Rearrangement : To a new flame-dried flask, add anhydrous aluminum chloride (AlCl₃, ~2-3 eq.) and a high-boiling solvent such as nitrobenzene or conduct the reaction neat.
-
Heat the mixture to the desired temperature (typically >100 °C to favor ortho-acylation).
-
Add the crude 4-methoxyphenyl benzoate slowly to the heated Lewis acid mixture. Rationale: High temperature provides the energy to overcome the activation barrier for the rearrangement and favors the thermodynamically more stable ortho-chelated intermediate.
-
Maintain the temperature for several hours, monitoring the reaction by TLC.
-
Workup and Purification : Cool the reaction mixture and carefully quench by pouring it onto a mixture of crushed ice and concentrated HCl. Rationale: This hydrolyzes the aluminum complexes and protonates the phenoxide.
-
Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the solvent to obtain the crude product. Purify via column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 2-benzoyl-4-methoxyphenol.
Safety and Handling
As a laboratory chemical, 2-benzoyl-4-methoxyphenol requires careful handling to minimize risk. The following information is derived from available safety data for the compound.
| Hazard Type | GHS Classification | Precautionary Measures |
| Skin Contact | H315: Causes skin irritation | P280: Wear protective gloves and clothing. P332+P313: If skin irritation occurs, get medical advice. |
| Eye Contact | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Inhalation | H335: May cause respiratory irritation | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only in a well-ventilated area. |
| General Handling | - | Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and at the end of the workday. |
Data sourced from Biosynth.
Applications in Research and Drug Development
While specific applications for 2-benzoyl-4-methoxyphenol are not extensively documented, its structural motifs suggest several areas of potential utility:
-
Synthetic Intermediate : Its multiple functional groups allow for a wide range of subsequent chemical modifications. The phenolic hydroxyl can be alkylated or esterified, the ketone can be reduced or converted to other functional groups, and the aromatic rings can undergo further substitution. This makes it a versatile building block for more complex molecules, including potential pharmaceutical candidates.
-
Photostabilizers and UV Absorbers : Hydroxybenzophenones are a well-known class of compounds used to protect materials from UV degradation. The structure of 2-benzoyl-4-methoxyphenol is analogous to commercial UV absorbers like oxybenzone, suggesting it may possess similar properties.
-
Probes for Mechanistic Studies : The compound has been noted for its use as a transient probe in mechanistic investigations, likely due to its photochemical and electronic properties.
-
Fragment-Based Drug Discovery : As a "privileged structure," the hydroxylated benzophenone scaffold can be found in various biologically active compounds. This molecule could serve as a fragment or starting point for the development of novel inhibitors or modulators of biological targets.
Conclusion
2-Benzoyl-4-methoxyphenol is a compound with a rich chemical character defined by its constituent functional groups. Its predicted spectroscopic profile, reactivity, and well-established synthetic routes like the Fries rearrangement make it an accessible and valuable tool for chemical research. While further experimental data is needed to fully characterize its physicochemical properties, its potential as a synthetic intermediate, a UV-active material, and a probe for chemical reactions underscores its importance for scientists and drug development professionals. Proper adherence to safety protocols is essential when handling this and any laboratory chemical.
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